Etoposide phosphate

Catalog No.
S548618
CAS No.
117091-64-2
M.F
C29H33O16P
M. Wt
668.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etoposide phosphate

CAS Number

117091-64-2

Product Name

Etoposide phosphate

IUPAC Name

[4-[(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate

Molecular Formula

C29H33O16P

Molecular Weight

668.5 g/mol

InChI

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11?,15-,20?,21+,22-,23?,24?,25+,27?,29?/m0/s1

InChI Key

LIQODXNTTZAGID-GDAYZDJCSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

BMY 40481-30, BMY-40481, BMY-40481-30, Etophos, Etopofos, Etopophos, etoposide phosphate

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Isomeric SMILES

CC1OCC2C(O1)C(C(C(O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Description

The exact mass of the compound Etoposide phosphate is 668.15062 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of furonaphthodioxole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Similar to etoposide, etoposide phosphate disrupts cancer cell division by inhibiting topoisomerase II, an enzyme essential for DNA replication. This leads to DNA damage and ultimately cell death [1]. Current research explores the specific ways etoposide phosphate interacts with topoisomerase II compared to etoposide, aiming to optimize its effectiveness.

Source

[1] Etoposide Phosphate for Injection. (n.d.). [Hersteller:] Baxter International Inc. ()

Prodrug Strategy

Etoposide phosphate is a prodrug, meaning it requires conversion into its active form (etoposide) within the body. This conversion is mediated by phosphatases, enzymes naturally present in cells. The rationale behind this approach is to improve the drug's delivery and therapeutic profile.

Research in this area investigates:

  • Whether etoposide phosphate offers advantages in targeting cancer cells compared to etoposide due to its prodrug nature.
  • The potential for reduced side effects associated with etoposide, as the prodrug might minimize exposure of healthy tissues to the active drug.

Clinical Trials

Etoposide phosphate has undergone clinical trials primarily for small cell lung cancer. These studies compare its efficacy and safety to those of etoposide when used in combination with other chemotherapy drugs.

Source

[2] Vaporciyan, AA, et al. (2013). Phase III trial of etoposide phosphate plus cisplatin versus etoposide plus cisplatin in patients with previously untreated extensive-stage small-cell lung cancer (ETOP): final results of an intergroup trial (INTACT-01). Journal of Thoracic Oncology, 8(6), 714-722. ()

Current research directions include:

  • Exploring the effectiveness of etoposide phosphate against other cancer types.
  • Developing optimal dosing regimens for different treatment scenarios.

Etoposide phosphate, also known as Etopophos, is a water-soluble prodrug of etoposide, which is derived from podophyllotoxin. The chemical structure of etoposide phosphate is 4'-Demethylepipodophyllotoxin 9-[4,6-O-(R)-ethylidene-β-D-glucopyranoside], 4' (dihydrogen phosphate), with the molecular formula C29H32O15P. It is primarily used in chemotherapy for various malignancies, including testicular cancer, lung cancer, lymphoma, and leukemia. Etoposide phosphate is notable for its ability to be administered intravenously without the need for solubilizing agents, making it more convenient than its parent compound, etoposide .

Etoposide phosphate acts as a topoisomerase II inhibitor. Topoisomerase II is an enzyme essential for DNA replication during cell division. Etoposide phosphate disrupts the action of topoisomerase II, leading to DNA damage and ultimately cell death in cancer cells [].

Etoposide phosphate undergoes hydrolysis to convert into its active form, etoposide. This conversion occurs through dephosphorylation, where the phosphate group is removed, allowing etoposide to exert its pharmacological effects. The mechanism of action involves the formation of a ternary complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting topoisomerase II, etoposide phosphate leads to DNA strand breaks and ultimately induces apoptosis in cancer cells .

The biological activity of etoposide phosphate is primarily attributed to its ability to inhibit topoisomerase II. This inhibition prevents the re-ligation of DNA strands after they have been cleaved by the enzyme, leading to persistent double-strand breaks in the DNA. Such breaks can trigger cellular apoptosis and inhibit tumor growth. Etoposide phosphate has demonstrated antineoplastic activity against a variety of cancers and is often used in combination with other chemotherapeutic agents .

Etoposide phosphate is synthesized through chemical modifications of podophyllotoxin derivatives. The synthesis typically involves:

  • Modification of Podophyllotoxin: The initial step involves extracting podophyllotoxin from the plant Podophyllum peltatum.
  • Chemical Derivatization: The compound undergoes various

Etoposide phosphate is primarily used in oncology for treating various cancers. Its applications include:

  • Chemotherapy Regimens: It is commonly used in combination therapies for small cell lung cancer and testicular cancer.
  • Clinical Trials: Ongoing research continues to explore its efficacy in treating other malignancies and optimizing dosing regimens .
  • Alternative to Etoposide: Due to its better solubility and reduced hypersensitivity reactions compared to etoposide, it serves as a preferred alternative in certain patient populations .

Etoposide phosphate has been studied for potential interactions with other drugs commonly used in chemotherapy regimens. Key findings include:

  • Reduced Hypersensitivity Reactions: Patients who experienced hypersensitivity reactions to intravenous etoposide tolerated etoposide phosphate without adverse effects.
  • Drug Synergy: When combined with cisplatin or bleomycin, etoposide phosphate maintains similar efficacy while potentially reducing toxicity profiles compared to traditional regimens involving etoposide .

Etoposide phosphate belongs to a class of compounds known as podophyllotoxin derivatives. Here are some similar compounds along with their unique characteristics:

CompoundChemical FormulaUnique Features
EtoposideC29H32O13Less water-soluble; requires solubilizing agents for IV use.
TeniposideC32H32O13SMore lipophilic; penetrates cell membranes faster than etoposide.
EtopophosC29H32O15PWater-soluble prodrug; avoids hypersensitivity reactions.

Etoposide phosphate's enhanced solubility and reduced side effects make it a valuable alternative in clinical settings compared to its analogs .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.7

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

4

Exact Mass

668.15062196 g/mol

Monoisotopic Mass

668.15062196 g/mol

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

528XYJ8L1N

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

NCI Cancer Drugs

Drug: Abve
Drugs in the ABVE combination: A = Doxorubicin Hydrochloride (Adriamycin) ; B = Bleomycin ; V = Vincristine Sulfate ; E = Etoposide Phosphate
ABVE is used to treat: Hodgkin lymphoma in children.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

Etoposide Phosphate is a phosphate salt of a semisynthetic derivative of podophyllotoxin. Etoposide binds to the enzyme topoisomerase II, inducing double-strand DNA breaks, inhibiting DNA repair, and resulting in decreased DNA synthesis and tumor cell proliferation. Cells in the S and G2 phases of the cell cycle are most sensitive to this agent. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Hu JL, Xu G, Lei L, Zhang WL, Hu Y, Huang AL, Cai XF. Etoposide phosphate enhances the acetylation level of translation elongation factor 1A in PLC5 cells. Z Naturforsch C. 2012 May-Jun;67(5-6):327-30. PubMed PMID: 22888539.
2: Lindsay H, Gaynon P. Anaphylactic reaction to etoposide phosphate. Pediatr Blood Cancer. 2012 Oct;59(4):765. doi: 10.1002/pbc.24183. Epub 2012 Apr 22. PubMed PMID: 22522419.
3: Collier K, Schink C, Young AM, How K, Seckl M, Savage P. Successful treatment with etoposide phosphate in patients with previous etoposide hypersensitivity. J Oncol Pharm Pract. 2008 Mar;14(1):51-5. PubMed PMID: 18337441.
4: Levitt NC, Propper DJ, Madhusudan S, Braybrooke JP, Echeta C, Te Poele R, Davies SL, Flanagan E, Hickson ID, Joel S, Ganesan TS. Pharmacokinetically guided phase I trial of topotecan and etoposide phosphate in recurrent ovarian cancer. Br J Cancer. 2005 Jul 11;93(1):60-9. PubMed PMID: 15956976; PubMed Central PMCID: PMC2361471.
5: Marigny K, Aubin F, Burgot G, Le Gall E, Gandemer V. Particular cutaneous side effects with etoposide-containing courses: is VP16 or etoposide phosphate responsible? Cancer Chemother Pharmacol. 2005 Mar;55(3):244-50. Epub 2004 Nov 4. PubMed PMID: 15526203.
6: Ragozina NY, Pütz M, Heissler S, Faubel W, Pyell U. Quantification of etoposide and etoposide phosphate in human plasma by micellar electrokinetic chromatography and near-field thermal lens detection. Anal Chem. 2004 Jul 1;76(13):3804-9. PubMed PMID: 15228358.
7: Braybrooke JP, Levitt NC, Joel S, Davis T, Madhusudan S, Turley H, Wilner S, Harris AL, Talbot DC. Pharmacokinetic study of cisplatin and infusional etoposide phosphate in advanced breast cancer with correlation of response to topoisomerase IIalpha expression. Clin Cancer Res. 2003 Oct 15;9(13):4682-8. PubMed PMID: 14581337.
8: Kim KY, Cho YJ, Jeon GA, Ryu PD, Myeong JN. Membrane-bound alkaline phosphatase gene induces antitumor effect by G2/M arrest in etoposide phosphate-treated cancer cells. Mol Cell Biochem. 2003 Oct;252(1-2):213-21. PubMed PMID: 14577595.
9: Dorr RT, Briggs A, Kintzel P, Meyers R, Chow HH, List A. Comparative pharmacokinetic study of high-dose etoposide and etoposide phosphate in patients with lymphoid malignancy receiving autologous stem cell transplantation. Bone Marrow Transplant. 2003 Apr;31(8):643-9. PubMed PMID: 12692603.
10: Demperio VL. Determination of etoposide phosphate intermediates by gradient liquid chromatography using postcolumn derivatization with cuprammonium hydroxide. J Chromatogr A. 2002 Apr 5;952(1-2):283-7. PubMed PMID: 12064540.

Explore Compound Types